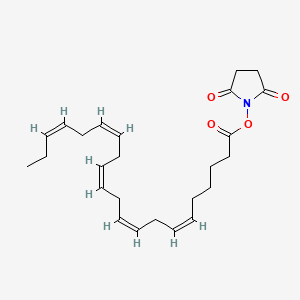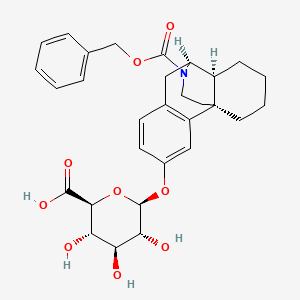
Axitinib Iodo Tetrahydropyran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Axitinib Iodo Tetrahydropyran is a derivative of Axitinib, a potent and selective second-generation inhibitor of vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3). Axitinib is primarily used in the treatment of advanced renal cell carcinoma. The addition of the iodo and tetrahydropyran groups to Axitinib aims to enhance its pharmacological properties and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Axitinib Iodo Tetrahydropyran involves multiple steps, starting from the basic structure of Axitinib. The process typically includes:
Iodination: Introduction of the iodine atom into the Axitinib molecule. This can be achieved using reagents like iodine and potassium iodide in the presence of an oxidizing agent.
Tetrahydropyran Formation: The tetrahydropyran ring is introduced through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .
化学反应分析
Types of Reactions
Axitinib Iodo Tetrahydropyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.
科学研究应用
Axitinib Iodo Tetrahydropyran has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of halogenation and ring formation on pharmacological properties.
Biology: Investigated for its potential to inhibit angiogenesis and tumor growth in various cancer models.
Medicine: Explored as a therapeutic agent for advanced renal cell carcinoma and other cancers.
Industry: Utilized in the development of new kinase inhibitors with improved efficacy and safety profiles.
作用机制
Axitinib Iodo Tetrahydropyran exerts its effects by selectively inhibiting the tyrosine kinase receptors VEGFR-1, VEGFR-2, and VEGFR-3. This inhibition blocks angiogenesis, tumor growth, and metastasis. The compound’s molecular targets include the vascular endothelial growth factor receptors, which play a crucial role in the formation of new blood vessels .
相似化合物的比较
Similar Compounds
Vorolanib: Another tyrosine kinase inhibitor with similar anti-angiogenic properties.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness
Axitinib Iodo Tetrahydropyran is unique due to its enhanced potency and selectivity for VEGFRs compared to other similar compounds. The addition of the iodo and tetrahydropyran groups improves its pharmacokinetic properties and efficacy in inhibiting angiogenesis and tumor growth .
属性
分子式 |
C19H20IN3O |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
6-iodo-1-(oxan-2-yl)-3-(2-pyridin-2-ylethyl)indazole |
InChI |
InChI=1S/C19H20IN3O/c20-14-7-9-16-17(10-8-15-5-1-3-11-21-15)22-23(18(16)13-14)19-6-2-4-12-24-19/h1,3,5,7,9,11,13,19H,2,4,6,8,10,12H2 |
InChI 键 |
WSSOYLTZYAZWII-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)N2C3=C(C=CC(=C3)I)C(=N2)CCC4=CC=CC=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



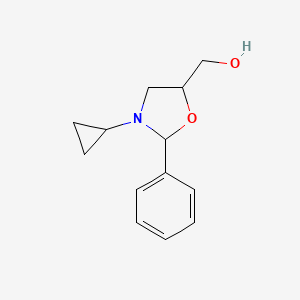
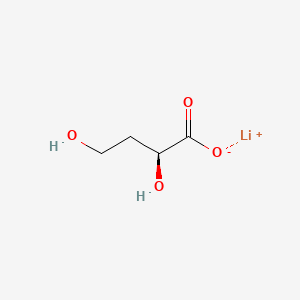
![N-[3-Amino-4-(methylamino)benzoyl]-N-2-pyridinyl-beta-alanine-d3 Methyl Ester](/img/structure/B13848604.png)
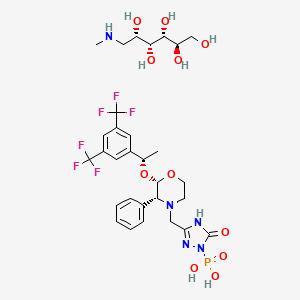
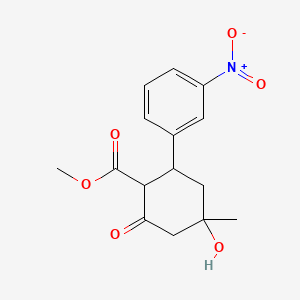
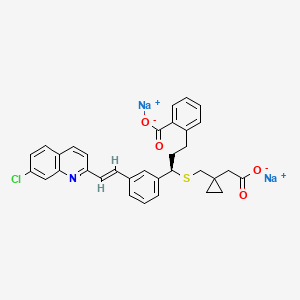
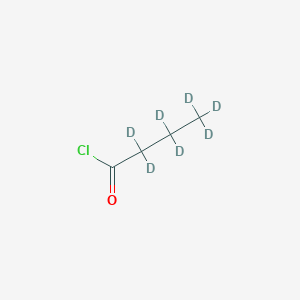
![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)
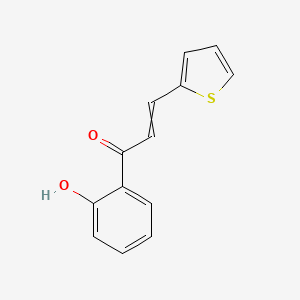
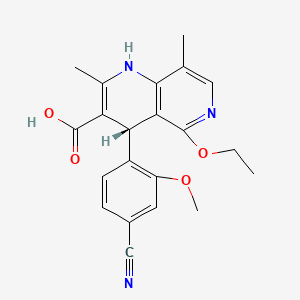
![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B13848636.png)
